Cas no 4160-61-6 (methyl 4-oxothiane-3-carboxylate)

methyl 4-oxothiane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
- Methyl 4-Oxotetrahydrothiopyran-3-carboxylate
- 4-Oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester
- methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate
- methyl 4-oxothiane-3-carboxylate
- METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE
- 3-Thienylmagnesium iodide
- 3-(Carbomethoxy)tetrahydrothiopyran-4-one
- 3-Carbomethoxytetrahydro-1,4-thiapyrone
- 3-Methoxycarbonyl-4-thianone
- Methyl tetrahydrothiopyran-4-one-3-carboxylate
- 2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester
- MCUXKFHPGMEIIW-UHFFFAOYSA-N
- WT1108
- 5728AB
- NE25272
- SY029390
- AM803878
- AK115673
- DB-
- C7H10O3S
- DTXSID40438848
- methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate
- SCHEMBL2904103
- Z609890052
- Methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate
- AKOS006230153
- EN300-51153
- MFCD00203485
- 4-Oxotetrahydro-2H-thiopyran-3-carbonsauremethylester
- 4160-61-6
- DB-014880
- 2,3,5,6-tetrahydro-3-carbomethoxythiopyran-4-one
- DS-4258
- CS-W000756
-
- MDL: MFCD00203485
- インチ: 1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
- InChIKey: MCUXKFHPGMEIIW-UHFFFAOYSA-N
- SMILES: S1C([H])([H])C([H])([H])C(C([H])(C(=O)OC([H])([H])[H])C1([H])[H])=O
計算された属性
- 精确分子量: 174.03500
- 同位素质量: 174.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.244
- Boiling Point: 285 ºC
- フラッシュポイント: 137 ºC
- PSA: 68.67000
- LogP: 0.48160
methyl 4-oxothiane-3-carboxylate Security Information
- 危害声明: H315-H319-H335
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 23-26-36/37/39
- 储存条件:Sealed in dry,Room Temperature
methyl 4-oxothiane-3-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl 4-oxothiane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B496005-50mg |
Methyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM182106-1g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 95%+ | 1g |
$128 | 2022-06-11 | |
Chemenu | CM182106-25g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 95%+ | 25g |
$1169 | 2022-06-11 | |
Apollo Scientific | OR946543-250mg |
Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate |
4160-61-6 | 96% | 250mg |
£15.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80150-5g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 97% | 5g |
¥1215.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD281-50mg |
methyl 4-oxothiane-3-carboxylate |
4160-61-6 | 97% | 50mg |
95.0CNY | 2021-07-16 | |
Chemenu | CM182106-1g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 95% | 1g |
$128 | 2021-08-05 | |
Chemenu | CM182106-5g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 95% | 5g |
$360 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80150-1g |
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |
4160-61-6 | 97% | 1g |
¥521.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD281-5g |
methyl 4-oxothiane-3-carboxylate |
4160-61-6 | 97% | 5g |
1833CNY | 2021-05-10 |
methyl 4-oxothiane-3-carboxylate 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
methyl 4-oxothiane-3-carboxylateに関する追加情報
Methyl 4-oxothiane-3-carboxylate (CAS No. 4160-61-6): A Comprehensive Overview in Modern Chemical Research
Methyl 4-oxothiane-3-carboxylate, identified by its CAS number 4160-61-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique thiolactone structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The exploration of its chemical properties, synthesis methods, and emerging applications in medicinal chemistry underscores its importance in contemporary research.
The molecular structure of methyl 4-oxothiane-3-carboxylate consists of a thiazole ring system integrated with a carboxylate ester group. This configuration imparts distinctive reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the oxo and thio functional groups allows for diverse chemical transformations, including nucleophilic additions, cyclizations, and esterifications, which are pivotal in constructing pharmacophores for drug development.
In recent years, the interest in methyl 4-oxothiane-3-carboxylate has been fueled by its potential role in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for antimicrobial, anti-inflammatory, and anticancer applications. The thiazole moiety is particularly noteworthy, as it is a common structural feature in many bioactive compounds. Studies have demonstrated that modifications to this core structure can significantly alter biological activity, providing a scaffold for rational drug design.
The synthesis of methyl 4-oxothiane-3-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the condensation of thiourea with ethyl acetoacetate, followed by cyclization and esterification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications. These improvements have also facilitated the exploration of novel synthetic routes, enhancing the accessibility of this compound for research purposes.
Recent studies have highlighted the role of methyl 4-oxothiane-3-carboxylate in medicinal chemistry through its incorporation into various drug candidates. For instance, researchers have synthesized derivatives of this compound that exhibit potent inhibitory effects on specific enzymes implicated in inflammatory diseases. The ability to modulate the reactivity of the thiolactone group allows for the creation of molecules with tailored biological properties. This flexibility has made it a valuable tool in the quest for new therapeutic interventions.
The chemical properties of methyl 4-oxothiane-3-carboxylate also make it useful in material science applications. Its reactivity with metal ions and ability to form coordination complexes have been exploited in the development of catalysts and functional materials. These applications underscore the broad utility of this compound beyond pharmaceuticals, highlighting its significance in interdisciplinary research.
As research continues to evolve, the applications of methyl 4-oxothiane-3-carboxylate are expected to expand further. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery of new derivatives with enhanced properties. These advancements promise to unlock new possibilities in drug discovery and material science, reinforcing the importance of this compound in modern chemical research.
In conclusion, methyl 4-oxothiane-3-carboxylate (CAS No. 4160-61-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for developing novel therapeutics. As research progresses, the potential uses of this compound are likely to grow, further solidifying its role as a cornerstone in contemporary chemical investigations.
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